molecular formula C26H32O4 B5382922 1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione CAS No. 5949-95-1

1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione

Cat. No.: B5382922
CAS No.: 5949-95-1
M. Wt: 408.5 g/mol
InChI Key: AONJIZKDDQFWRD-UHFFFAOYSA-N
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Description

1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione is a synthetic organic compound It is characterized by its complex structure, which includes methoxyphenyl groups, a methylprop-1-en-1-yl group, and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the core structure: This could involve the use of aldol condensation reactions to form the pentane-1,5-dione core.

    Introduction of methoxyphenyl groups: This step might involve Friedel-Crafts alkylation reactions to attach the methoxyphenyl groups to the core structure.

    Addition of the methylprop-1-en-1-yl group: This could be achieved through a Wittig reaction or similar olefination reaction.

    Incorporation of the propan-2-yl group: This step might involve a Grignard reaction or other alkylation methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could yield alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions could introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, or bases may be employed depending on the desired substitution.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use in the development of new pharmaceuticals or as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,5-bis(4-hydroxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione: Similar structure but with hydroxy groups instead of methoxy groups.

    1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(ethyl)pentane-1,5-dione: Similar structure but with an ethyl group instead of a propan-2-yl group.

Uniqueness

1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-en-1-yl)-3-(propan-2-yl)pentane-1,5-dione is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1,5-bis(4-methoxyphenyl)-2-(2-methylprop-1-enyl)-3-propan-2-ylpentane-1,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O4/c1-17(2)15-24(26(28)20-9-13-22(30-6)14-10-20)23(18(3)4)16-25(27)19-7-11-21(29-5)12-8-19/h7-15,18,23-24H,16H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONJIZKDDQFWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)C1=CC=C(C=C1)OC)C(C=C(C)C)C(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342819
Record name 3-Isopropyl-1,5-bis(4-methoxyphenyl)-2-(2-methyl-1-propenyl)-1,5-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5949-95-1
Record name 3-Isopropyl-1,5-bis(4-methoxyphenyl)-2-(2-methyl-1-propenyl)-1,5-pentanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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